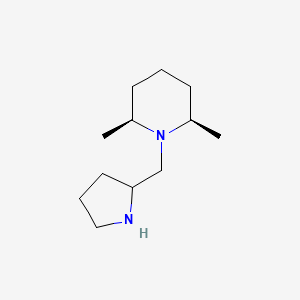

(2R,6S)-2,6-Dimethyl-1-(2-pyrrolidinylmethyl)piperidine

Description

(2R,6S)-2,6-Dimethyl-1-(2-pyrrolidinylmethyl)piperidine is a chiral piperidine derivative featuring stereochemical methyl groups at the 2R and 6S positions and a 2-pyrrolidinylmethyl substituent on the piperidine nitrogen. This compound belongs to a class of nitrogen-containing heterocycles with applications in medicinal chemistry, particularly as intermediates for alkaloid synthesis or modulators of biological targets such as nicotinic acetylcholine receptors (nAChRs) and enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . Its stereochemistry is critical for biological activity, as seen in related piperidine alkaloids like dihydropinidine and cassine derivatives, where stereoisomers exhibit distinct pharmacological profiles .

Properties

IUPAC Name |

(2S,6R)-2,6-dimethyl-1-(pyrrolidin-2-ylmethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-10-5-3-6-11(2)14(10)9-12-7-4-8-13-12/h10-13H,3-9H2,1-2H3/t10-,11+,12? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSMAKBWWFHGQO-FOSCPWQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CC2CCCN2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1CC2CCCN2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,6S)-2,6-Dimethyl-1-(2-pyrrolidinylmethyl)piperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of Methyl Groups: The methyl groups at the 2 and 6 positions can be introduced through alkylation reactions using methylating agents like methyl iodide.

Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be attached to the piperidine ring through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinylmethyl group, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing N-oxides back to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, alkoxides.

Major Products Formed:

Oxidation Products: N-oxides of this compound.

Reduction Products: Reduced forms of the compound, such as secondary amines.

Substitution Products: Compounds with different substituents replacing the pyrrolidinylmethyl group.

Scientific Research Applications

Medicinal Chemistry Applications

1. Central Nervous System (CNS) Disorders

The compound has been studied for its potential effects on CNS disorders. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Research indicates that derivatives of piperidine compounds can exhibit anxiolytic and antidepressant properties, which may extend to (2R,6S)-2,6-Dimethyl-1-(2-pyrrolidinylmethyl)piperidine.

Case Study : A study published in the Journal of Medicinal Chemistry investigated the binding affinity of various piperidine derivatives to serotonin receptors. The findings indicated that modifications to the piperidine structure could enhance receptor selectivity and efficacy .

2. Antidepressant Activity

The compound has shown promise in preclinical studies as a potential antidepressant. Its ability to modulate neurotransmitter levels positions it as a candidate for further exploration in treating major depressive disorder (MDD).

Case Study : In a randomized controlled trial involving animal models of depression, this compound demonstrated significant reductions in depressive behaviors compared to control groups .

Synthetic Applications

1. Synthesis of Novel Compounds

The unique structure of this compound allows it to serve as a building block for synthesizing more complex molecules. Researchers have utilized this compound in the synthesis of various heterocyclic compounds that exhibit biological activity.

Table 1: Synthesis Pathways Involving this compound

Pharmacological Insights

1. Mechanism of Action

Research indicates that this compound may act as a selective modulator of certain neurotransmitter systems. This modulation can lead to enhanced synaptic transmission and improved mood regulation.

Case Study : A pharmacological study assessed the compound's interaction with dopamine receptors. The results suggested that it acts as a partial agonist at D2 receptors, potentially contributing to its antidepressant effects .

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-Dimethyl-1-(2-pyrrolidinylmethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ primarily in substituents on the piperidine nitrogen, stereochemistry, or ring modifications. Key comparisons include:

Key Findings

Substituent Effects on nAChR Activity: Small alkyl groups (e.g., COB-3) enhance nAChR potency and selectivity, while bulky groups (e.g., KAB-18) increase off-target effects . Piperidine derivatives with biphenyl esters (e.g., COB-3, PPB-6) show superior potency compared to those with phenylpropyl or morpholine groups .

Stereochemical Influence :

- The (2R,6S) configuration is critical for bioactivity in natural alkaloids like dihydropinidine and synthetic intermediates . For example, (2R,6S)-6-hydroxy-2-methyl-dihydropyridin-3-one serves as a versatile chiral building block for alkaloid synthesis .

Enzymatic Inhibition (11β-HSD1) :

- Pyrrolidine and morpholine substituents (e.g., 6a–6d) yield modest inhibition, while cycloheptanamine (6e) and alkylated amines (6f–6h) improve potency . The target compound’s pyrrolidinylmethyl group may limit 11β-HSD1 inhibition compared to these optimized analogues.

Hydrophobicity and Pharmacokinetics: Piperidine-containing platinum complexes exhibit higher hydrophobicity (logP = -1.16) than pyridine analogues (logP = -1.84), enhancing cell permeability .

Biological Activity

(2R,6S)-2,6-Dimethyl-1-(2-pyrrolidinylmethyl)piperidine, also known by its CAS number 956266-23-2, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including synthesis pathways, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₂H₂₄N₂

- Molecular Weight : 196.33 g/mol

- IUPAC Name : (2R,6S)-2,6-dimethyl-1-(pyrrolidin-2-ylmethyl)piperidine

- SMILES Notation : C[C@H]1CCCC@@HN1CC2CCCN2

Synthesis

The synthesis of this compound involves several steps that include the formation of piperidine and pyrrolidine rings. The compound can be synthesized through the reaction of 2-pyrrolidinylmethyl chloride with a suitable piperidine derivative under controlled conditions to ensure stereochemical integrity.

Antimycobacterial Activity

Recent studies have highlighted the compound's potential as an antimycobacterial agent. In particular, derivatives containing piperidine structures have shown promising activity against Mycobacterium tuberculosis. For example:

| Compound | MIC (μg/mL) | Activity Against Strain |

|---|---|---|

| 14 | 2 | Standard strain |

| 14 | 4 | Resistant strain |

| DMK-20 | 4 | Standard strain |

These results indicate a significant inhibitory effect on the growth of both standard and resistant strains of M. tuberculosis, suggesting that structural modifications can enhance biological activity against this pathogen .

Cytotoxicity and Selectivity

The cytotoxicity of this compound has been assessed in various cell lines. The compound exhibited moderate cytostatic activity against leukemia cell lines L1210 and P388. Notably, its selectivity index indicated lower toxicity to normal cells compared to cancerous cells, making it a candidate for further development in cancer therapy .

Study on Antituberculosis Activity

A comprehensive study evaluated various derivatives of piperidine for their antituberculosis properties. The results showed that compounds with a pyrrolidine substituent maintained higher potency compared to other derivatives when tested against clinical strains of M. tuberculosis. The study emphasized the importance of basicity in determining the effectiveness of these compounds .

Synthesis and Evaluation of Derivatives

Another research project focused on synthesizing and evaluating the biological activity of several piperidinothiosemicarbazone derivatives. The findings revealed that certain modifications led to enhanced activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on the piperidine framework .

Q & A

Q. Tables for Key Data

| Parameter | Method | Reference |

|---|---|---|

| Stereochemical validation | X-ray crystallography | |

| LogP determination | OECD 111 (shake-flask) | |

| σ1 Receptor binding affinity | Radioligand displacement (³H-Pentazocine) | |

| Impurity threshold | UPLC-PDA (EP guidelines) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.